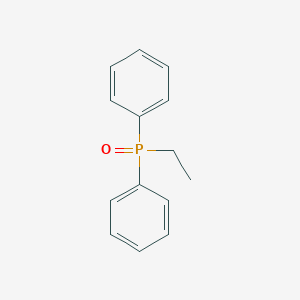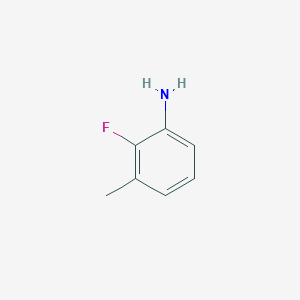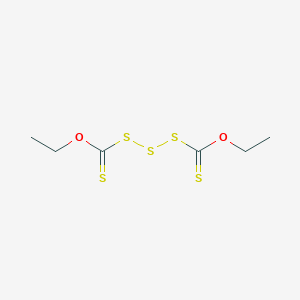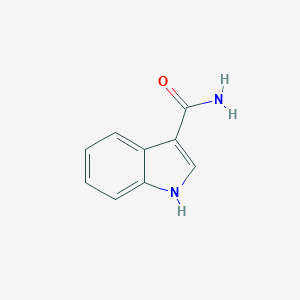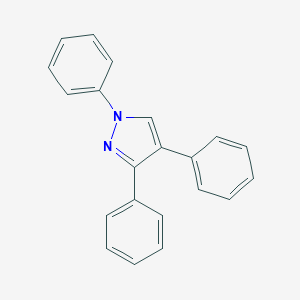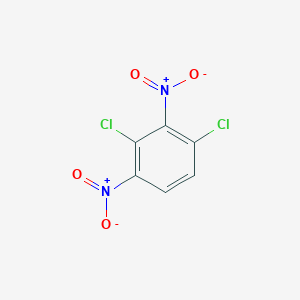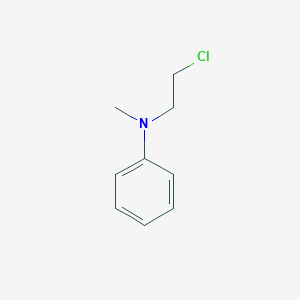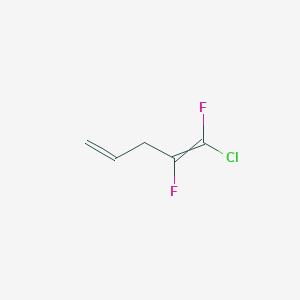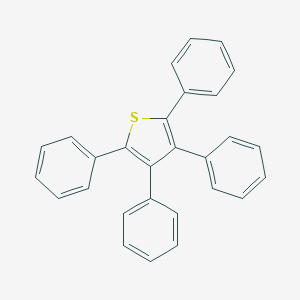
Pollinastanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pollinastanol is a type of steroid that is found in plants and is known for its potential benefits in the field of medicine and research. It is a type of steroidal sapogenin, which is a type of steroid that is found in plants. This compound is known for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Biosynthesis and Cholesterol Conversion
Pollinastanol has been studied for its role in the biosynthesis of cholesterol. Research by Devys, Alcaide, and Barbier (1969) found that this compound is incorporated into cholesterol by tobacco leaves, highlighting its potential involvement in sterol metabolism and biosynthesis pathways in plants (Devys, Alcaide, & Barbier, 1969).
Liquid Crystalline Properties
Atallah and Nicholas (1973) explored the liquid crystalline properties of this compound, noting its ability to exhibit cholesteric and smectic mesophases when esterified with certain fatty acids. This unique property is attributed to its distinctive structure, which may have implications for materials science and the understanding of naturally occurring liquid crystals (Atallah & Nicholas, 1973).
Stereoselective Synthesis
The stereoselective synthesis of this compound's A, B, C-ring system was demonstrated by Kametani et al. (1986), which could have significance in synthetic chemistry and the production of complex sterol-like molecules (Kametani, Toya, Tsubuki, Kawai, & Honda, 1986).
Structural Determination
Ducruix and Pascard-Billy (1976) determined the crystal structure of this compound acetate, providing valuable insights into the molecular structure of this sterol, which is essential for understanding its biochemical and physical properties (Ducruix & Pascard-Billy, 1976).
Intestinal Absorption Studies
Zhang Guanqun (2011) studied the in-vivo intestinal absorption of this compound in rats, comparing it with other sterols. This research is crucial for understanding the metabolic fate and potential health impacts of dietary sterols, including this compound (Zhang Guanqun, 2011).
Chemotaxonomic Value in Trigonella
Brenac and Sauvaire (1996) explored the chemotaxonomic value of sterols, including this compound, in the genus Trigonella. Their research helps in the classification and understanding of plant species based on chemical composition (Brenac & Sauvaire, 1996).
Propiedades
Número CAS |
1912-66-9 |
|---|---|
Fórmula molecular |
C28H48O |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |
Clave InChI |
HXQRIQXPGMPSRW-WVVGHYSUSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
melting_point |
111-112°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



